molecular formula C15H29NO4 B13360395 (R)-2-((tert-butoxycarbonyl)amino)decanoic acid

(R)-2-((tert-butoxycarbonyl)amino)decanoic acid

Cat. No.: B13360395
M. Wt: 287.39 g/mol
InChI Key: OXOZMSCSDJPGHN-GFCCVEGCSA-N
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Description

®-2-((tert-butoxycarbonyl)amino)decanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of significant interest in organic chemistry due to its applications in peptide synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-butoxycarbonyl)amino)decanoic acid typically involves the protection of the amino group of decanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amino group during subsequent synthetic steps .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-butoxycarbonyl)amino)decanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-butoxycarbonyl)amino)decanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

    Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.

    Substitution: Depending on the nucleophile used, substituted amino acid derivatives are formed.

Scientific Research Applications

®-2-((tert-butoxycarbonyl)amino)decanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)decanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-butoxycarbonyl)amino)hexanoic acid
  • ®-2-((tert-butoxycarbonyl)amino)octanoic acid
  • ®-2-((tert-butoxycarbonyl)amino)dodecanoic acid

Uniqueness

®-2-((tert-butoxycarbonyl)amino)decanoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination makes it particularly useful in the synthesis of medium-chain peptides and other specialized applications .

Properties

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid

InChI

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

OXOZMSCSDJPGHN-GFCCVEGCSA-N

Isomeric SMILES

CCCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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